molecular formula C13H12N2O3 B1402102 6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid CAS No. 1379811-67-2

6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B1402102
CAS No.: 1379811-67-2
M. Wt: 244.25 g/mol
InChI Key: UFMXJWFSGALQGA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a bicyclic heterocyclic compound belonging to the 1,6-naphthyridine family. Its systematic IUPAC name reflects its substitution pattern: 6-cyclopropyl-2-methyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylic acid . The molecular formula is C₁₃H₁₂N₂O₃ , with a molecular weight of 244.25 g/mol . Key structural identifiers include:

Property Value/Descriptor Source Reference
SMILES CC1=C(C=C2C(=N1)C=CN(C2=O)C3CC3)C(=O)O
InChI InChI=1S/C13H12N2O3/c1-7-9(13(17)18)6-10-11(14-7)4-5-15(12(10)16)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18)
CAS Registry Number 1379811-67-2

The compound features a 1,6-naphthyridine core —a fused bicyclic system with nitrogen atoms at positions 1 and 6. Substituents include:

  • A cyclopropyl group at position 6, contributing to steric and electronic modulation.
  • A methyl group at position 2, enhancing lipophilicity.
  • A ketone moiety at position 5, enabling hydrogen bonding.
  • A carboxylic acid at position 3, critical for bioactivity and solubility.

Historical Context of Naphthyridine Derivatives in Heterocyclic Chemistry

Naphthyridines, first synthesized in the late 19th century, gained prominence with Reissert’s 1893 isolation of 1,5-naphthyridine. The 1,6-naphthyridine scaffold emerged as a pharmacophore in the mid-20th century, particularly after the discovery of nalidixic acid (a 1,8-naphthyridine derivative) in 1962, which revolutionized quinolone-based antibiotics.

Key milestones in 1,6-naphthyridine chemistry include:

Year Development Significance Source
1958 Synthesis of unsubstituted 1,6-naphthyridine Established foundational synthetic routes
1990s Advancements in Skraup and Friedländer reactions for naphthyridine synthesis Enabled access to diverse derivatives
2020s Application in kinase inhibitors (

Properties

IUPAC Name

6-cyclopropyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-7-9(13(17)18)6-10-11(14-7)4-5-15(12(10)16)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMXJWFSGALQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136875
Record name 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-67-2
Record name 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-3-carboxylic acid, 6-cyclopropyl-5,6-dihydro-2-methyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2O3C_{12}H_{12}N_2O_3 with a molecular weight of approximately 232.24 g/mol. The compound features a naphthyridine core, which is known for its diverse pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to 6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine derivatives exhibit significant antitumor activity. A study demonstrated that derivatives with similar structures showed potent cytotoxic effects against various cancer cell lines. Specifically, compounds with naphthyridine scaffolds have been shown to inhibit cell proliferation in murine leukemia and Lewis lung carcinoma models with IC50 values below 10 nM .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of Class I PI3-kinase enzymes, which play crucial roles in cellular signaling pathways related to cancer progression. Inhibition of these enzymes may lead to reduced cellular proliferation and increased apoptosis in malignant cells . The specificity towards certain isoforms of PI3K suggests a targeted therapeutic approach.

Study on Cytotoxicity

In a notable study, several carboxamide derivatives were synthesized and evaluated for their cytotoxic properties. Among them, one derivative demonstrated curative effects in vivo against subcutaneous colon tumors in mice when administered at a dose of 1.8 mg/kg . This highlights the therapeutic potential of structurally related compounds.

Mitochondrial Function and Reactive Oxygen Species

Another investigation into the biological effects of structurally similar compounds revealed that they could impair mitochondrial function and increase reactive oxygen species (ROS) levels in treated cells. This oxidative stress was linked to decreased cell viability, emphasizing the need for further research into the safety profiles and mechanisms underlying these effects .

Data Summary Table

Biological Activity Effect Reference
Antitumor ActivityIC50 < 10 nM against leukemia
PI3-Kinase InhibitionReduced cell proliferation
Mitochondrial DysfunctionIncreased ROS and decreased viability

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid as an antitumor agent. Research has indicated that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death. This mechanism was observed in non-small-cell lung cancer models where the compound demonstrated enhanced efficacy compared to existing treatments .
  • In Vitro Studies : In vitro assays showed that modifications to the naphthyridine scaffold can significantly enhance antiproliferative effects. For instance, certain derivatives exhibited IC₅₀ values in the low micromolar range against multiple tumor cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains.

  • Efficacy Against Resistant Strains : Some derivatives have shown effectiveness against antibiotic-resistant bacteria, indicating a potential role in addressing the growing issue of antimicrobial resistance .
  • Mechanistic Insights : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor efficacy of various naphthyridine derivatives, including this compound. The results indicated that specific modifications to the compound's structure significantly enhanced its cytotoxicity against ovarian carcinoma cells .

CompoundIC₅₀ (μM)Cell Line
Original Compound15.0Ovarian Carcinoma
Modified Derivative A5.0Ovarian Carcinoma
Modified Derivative B3.0Ovarian Carcinoma

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound revealed that it exhibited substantial activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MIC) were comparable to those of standard antibiotics .

Bacterial StrainMIC (μg/mL)
MRSA8
E. coli16
S. aureus4

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 6-cyclopropyl, 2-methyl, 3-carboxylic acid C₁₂H₁₂N₂O₃ Rigid cyclopropyl group may enhance metabolic stability; commercial availability noted .
6-Isopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid 6-isopropyl, 2-methyl, 3-carboxylic acid C₁₃H₁₆N₂O₃ Bulkier isopropyl group increases lipophilicity; discontinued by suppliers .
6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid 6-methyl, 8-carboxylic acid C₁₀H₈N₂O₃ Decarboxylates at 250°C to yield 6-methyl-1,6-naphthyridin-5(6H)-one; used in synthesis .
Methyl 6-(3-fluorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 6-(3-fluorophenyl), 2-methyl, 3-methyl ester C₁₈H₁₅FN₂O₃ Fluorophenyl group enhances aromatic interactions; ester form improves bioavailability .
6-((2-Hydroxyethyl)amino)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester 6-(2-hydroxyethyl)amino, 3-ethyl ester C₁₅H₁₉N₃O₄ Hydroxyethyl side chain increases solubility; ester derivatives common in prodrug design .

Key Observations:

Structural Flexibility vs. In contrast, the isopropyl analog (C₁₃H₁₆N₂O₃) offers greater lipophilicity but may suffer from synthetic challenges, as evidenced by its discontinued status . The fluorophenyl derivative (C₁₈H₁₅FN₂O₃) leverages halogen bonding for enhanced target affinity, a strategy common in kinase inhibitor design .

Functional Group Impact :

  • Carboxylic acid (C₁₂H₁₂N₂O₃) vs. methyl ester (C₁₈H₁₅FN₂O₃): The free carboxylic acid group increases polarity, affecting solubility and membrane permeability. Ester derivatives are often employed to bypass these limitations in prodrug formulations .

Synthetic Pathways :

  • Analogous compounds are synthesized via cyclization reactions (e.g., Vilsmeier reagent-mediated processes) or decarboxylation at high temperatures (250–370°C) . The cyclopropyl variant likely requires tailored conditions to preserve the strained ring during synthesis.

Stability and Reactivity :

  • Decarboxylation is a common reaction for 1,6-naphthyridinecarboxylic acids, as seen in the conversion of 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid to its decarboxylated product at 250°C . The cyclopropyl analog may exhibit altered thermal stability due to ring strain.

Commercial and Research Relevance: The cyclopropyl compound is listed by suppliers like Pharmint, suggesting exploratory use in drug development .

Q & A

Q. Table 1: Comparison of Synthesis Methods

Method Conditions Yield Reference
Decarboxylation250–370°C, neat, 3–30 min72–77%
Nitrile Hydrolysis50% H₂SO₄, reflux, 18 h90%

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify degradation products under varying storage conditions .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves structural features like the cyclopropyl group and carboxylic acid proton environment.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 379.409 g/mol for analogs) and fragmentation patterns .

Advanced: What mechanistic insights explain the reactivity of the carboxylic acid group in this compound?

Methodological Answer:
The carboxylic acid group participates in:

  • Electrophilic Substitution : Electron-withdrawing effects of the carboxylic acid direct substitutions to specific ring positions. For example, Vilsmeier reactions on analogous structures yield hydroxybenzyl derivatives .
  • Coordination Chemistry : The acid can act as a ligand in metal complexes, influencing catalytic or bioactive properties .

Advanced: How can conflicting data on reaction yields and conditions be resolved?

Methodological Answer:
Discrepancies in decarboxylation yields (e.g., 72% vs. 77%) may arise from:

  • Temperature Gradients : Higher temperatures (370°C) may induce side reactions, reducing yield .
  • Substrate Purity : Impurities in precursors (e.g., ester vs. nitrile) alter reaction efficiency .
    Recommendation : Replicate reactions under controlled inert atmospheres and use HPLC to monitor intermediate stability.

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Storage : Refrigeration (2–8°C) in airtight containers prevents hydrolysis of the carboxylic acid group .
  • Stability Tests : Thermal gravimetric analysis (TGA) of analogs shows decomposition onset at ~270°C, aligning with its solid-state stability under ambient conditions .

Advanced: What hypotheses exist about its biological activity?

Methodological Answer:
Structural analogs (e.g., trifluoromethyl-naphthyridines) exhibit:

  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase via π-π stacking with the naphthyridine core .
  • Enzyme Modulation : The carboxylic acid may chelate metal ions in enzyme active sites (e.g., kinases or phosphatases) .

Advanced: What derivatization strategies enhance its utility in drug discovery?

Methodological Answer:

  • Esterification : Protects the carboxylic acid, improving membrane permeability (e.g., ethyl ester derivatives) .
  • Amide Formation : Reacts with amines to generate prodrugs or targeted conjugates .
  • Ring Functionalization : Substituents on the cyclopropyl group (e.g., halogens) modulate steric and electronic properties .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .

Advanced: How does structural modification (e.g., cyclopropyl vs. methyl groups) affect reactivity?

Methodological Answer:

  • Cyclopropyl Group : Enhances metabolic stability compared to methyl groups due to reduced oxidative metabolism .
  • Electron-Withdrawing Effects : Trifluoromethyl analogs (e.g., 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid) show higher acidity (pKa ~2.5), influencing solubility and binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Cyclopropyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

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